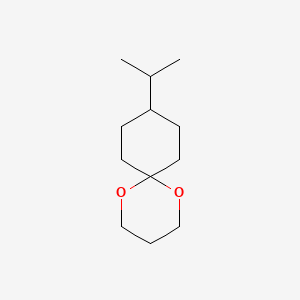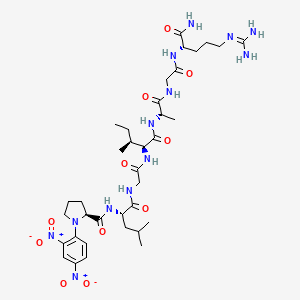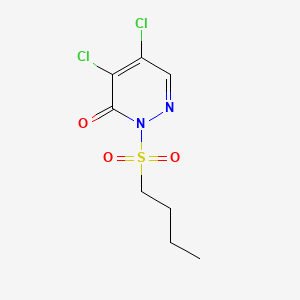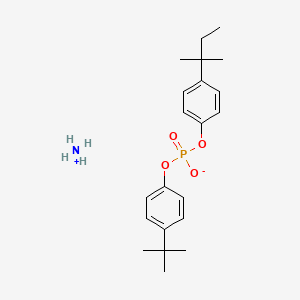
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is a chemical compound with the molecular formula C21H32NO4P and a molecular weight of 393.457 g/mol . This compound is known for its unique structural properties, which include the presence of both tert-butyl and tert-pentyl groups attached to phenyl rings. It is used in various scientific and industrial applications due to its distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate typically involves the reaction of 4-(tert-butyl)phenol and 4-(tert-pentyl)phenol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The reaction mixture is then treated with ammonium hydroxide to obtain the ammonium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mécanisme D'action
The mechanism of action of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium (4-(tert-butyl)phenyl) phosphate
- Ammonium (4-(tert-pentyl)phenyl) phosphate
- Phenol, 4-(tert-butyl)-
- Phenol, 4-(tert-pentyl)-
Uniqueness
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is unique due to the presence of both tert-butyl and tert-pentyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that similar compounds may not fulfill .
Propriétés
Numéro CAS |
85665-52-7 |
|---|---|
Formule moléculaire |
C21H32NO4P |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
azanium;(4-tert-butylphenyl) [4-(2-methylbutan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C21H29O4P.H3N/c1-7-21(5,6)17-10-14-19(15-11-17)25-26(22,23)24-18-12-8-16(9-13-18)20(2,3)4;/h8-15H,7H2,1-6H3,(H,22,23);1H3 |
Clé InChI |
XXQVAIZNXFCTMK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


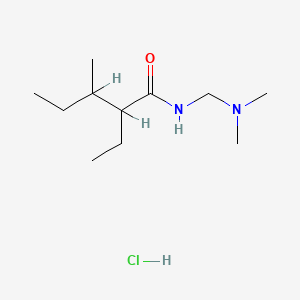
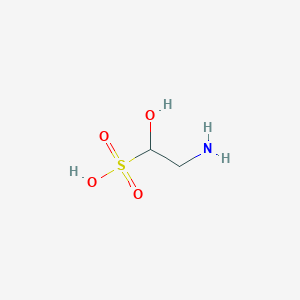
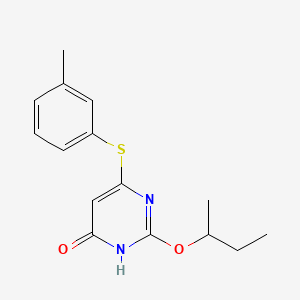
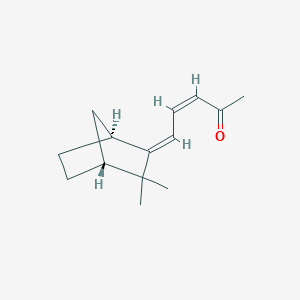
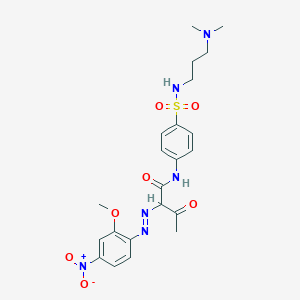
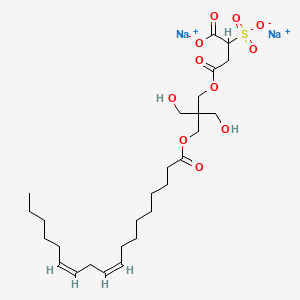
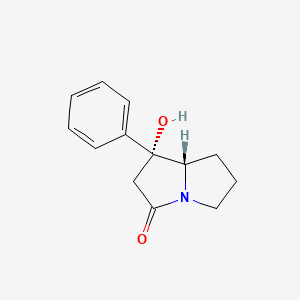
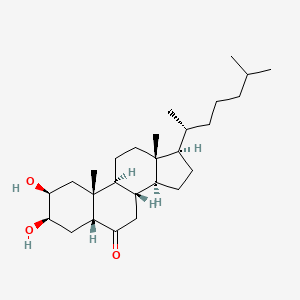
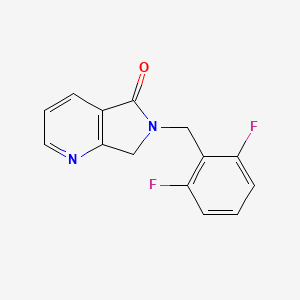
![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
